![molecular formula C8H11FO2 B2562325 (1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 2567489-97-6](/img/structure/B2562325.png)
(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid” is a compound that belongs to the class of organic compounds known as carboxylic acids . It contains a carboxyl functional group . The general structure of a carboxylic acid is R-COOH, where COOH refers to the carboxyl group, and R refers to the rest of the molecule to which this group is attached .
Scientific Research Applications
- The bicyclo[3.2.0]heptane scaffold is a privileged molecular structure embedded in numerous bioactive compounds. For instance, camphor, sordarins, α-santalol, and β-santalol contain this structural moiety. Additionally, drug candidates like LMV-6015 and AMG 221 feature the bicyclo[3.2.0]heptane scaffold. Researchers explore its derivatives for potential therapeutic agents .
- Bicyclo[3.2.0]heptanes serve as a basis for asymmetric synthesis. Bornanesultam, a well-known chiral auxiliary, and ligands like dibenzyldiene and diphonane play crucial roles in transition-metal catalysis. Developing enantioselective approaches to functionalized bicyclo[3.2.0]heptanes is essential for drug discovery and related biologically significant molecules .
- Researchers have achieved an organocatalytic formal [4 + 2] cycloaddition reaction to rapidly access a wide range of bicyclo[3.2.0]heptane-1-carboxylates. This method allows enantioselective synthesis from simple starting materials under mild conditions. The carboxylate group’s versatility makes it amenable to various transformations .
- The absence of methods for direct access to bicyclo[3.2.0]heptanes with a functionalized bridgehead carbon prompted research in this area. The enantioselective approach via a formal [4 + 2] cycloaddition reaction provides a solution, employing a chiral tertiary amine as the catalyst .
- While bicyclo[2.1.1]hexanes are valuable in bioactive compounds, their synthetic accessibility remains underexplored. Researchers are interested in modular approaches to new bicyclo[2.1.1]hexane derivatives .
- Bicyclo[4.1.0]heptenes exhibit diverse reaction patterns, including thermal reactions, nucleophilic additions, and rhodium-catalyzed reactions. These versatile compounds are relevant in synthetic chemistry .
Drug Development and Medicinal Chemistry
Asymmetric Synthesis and Catalysis
Organocatalysis and Cycloaddition Reactions
Functionalized Bridgehead Carbon Synthesis
Bicyclo[2.1.1]hexane Modules
Bicyclo[4.1.0]heptenes in Synthetic Chemistry
properties
IUPAC Name |
(1S,4R,5R)-4-fluorobicyclo[3.2.0]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c9-6-2-4-8(7(10)11)3-1-5(6)8/h5-6H,1-4H2,(H,10,11)/t5-,6+,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHBUOYVHSEXBW-BBVRLYRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C(CC2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1[C@@H](CC2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.